molecular formula C11H9FN2O2 B8372965 5-(4-Fluoro-benzyloxy)-2H-pyridazin-3-one

5-(4-Fluoro-benzyloxy)-2H-pyridazin-3-one

Cat. No. B8372965
M. Wt: 220.20 g/mol
InChI Key: MTLMVFRSYUSONA-UHFFFAOYSA-N
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Patent
US08067590B2

Procedure details

5-(4-Fluoro-benzyloxy)-2H-pyridazin-3-one is prepared following preparation 18b from 10.5 g (34.5 mmol) 5-(4-fluoro-benzyloxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (preparation 26a).
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(4-fluoro-benzyloxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
10.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC(COC2C=NNC(=O)C=2)=NC=1.[F:17][C:18]1[CH:38]=[CH:37][C:21]([CH2:22][O:23][C:24]2[CH:29]=[N:28][N:27](C3CCCCO3)[C:26](=[O:36])[CH:25]=2)=[CH:20][CH:19]=1>>[F:17][C:18]1[CH:19]=[CH:20][C:21]([CH2:22][O:23][C:24]2[CH:29]=[N:28][NH:27][C:26](=[O:36])[CH:25]=2)=[CH:37][CH:38]=1

Inputs

Step One
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)COC1=CC(NN=C1)=O
Name
5-(4-fluoro-benzyloxy)-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one
Quantity
10.5 g
Type
reactant
Smiles
FC1=CC=C(COC2=CC(N(N=C2)C2OCCCC2)=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC2=CC(NN=C2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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